
3-Butylsulfanylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylsulfanylcyclohexan-1-one is an organic compound with the molecular formula C10H18OS It is characterized by a cyclohexanone ring substituted with a butylsulfanyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylsulfanylcyclohexan-1-one typically involves the reaction of cyclohexanone with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butylsulfanylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents at the sulfur position.
Aplicaciones Científicas De Investigación
3-Butylsulfanylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Butylsulfanylcyclohexan-1-one involves its interaction with specific molecular targets. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclohexanone ring may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
- 3-(tert-Butylsulfanyl)cyclohexan-1-one
- 3-Methylsulfanylcyclohexan-1-one
- 3-Ethylsulfanylcyclohexan-1-one
Comparison: 3-Butylsulfanylcyclohexan-1-one is unique due to the length and flexibility of its butylsulfanyl group, which can influence its reactivity and interaction with biological targets. In comparison, 3-(tert-Butylsulfanyl)cyclohexan-1-one has a bulkier substituent, which may result in different steric and electronic effects. The methyl and ethyl analogs have shorter alkyl chains, potentially leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
505062-31-7 |
|---|---|
Fórmula molecular |
C10H18OS |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
3-butylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h10H,2-8H2,1H3 |
Clave InChI |
HSAUQQQYLCIRIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


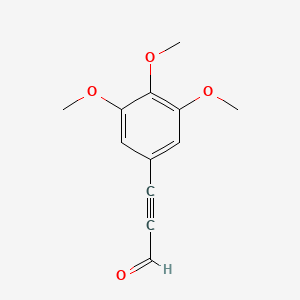
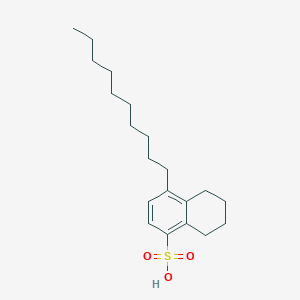
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
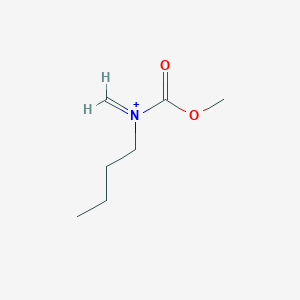
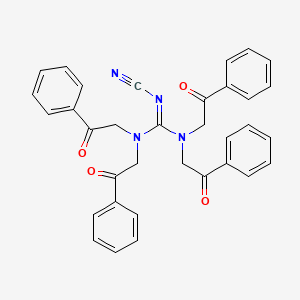
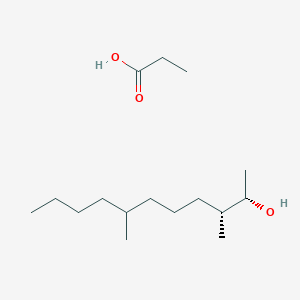
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
